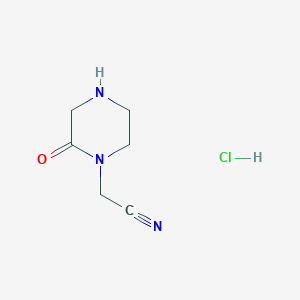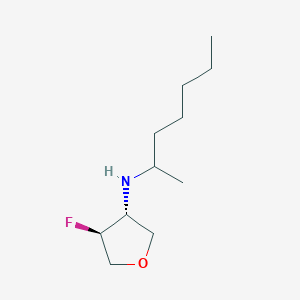
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine
説明
Ohmefentanyl is an extremely potent opioid analgesic drug which selectively binds to the µ-opioid receptor . The 4"-fluoro analogue (i.e., substituted on the phenethyl ring) of the 3R,4S,βS isomer of ohmefentanyl is one of the most potent opioid agonists yet discovered, possessing an analgesic potency approximately 18,000 times that of morphine .
Molecular Structure Analysis
The molecular formula of Ohmefentanyl is C23H30N2O2 . It has three stereogenic centers and eight stereoisomers .科学的研究の応用
Chiral Resolution and Analysis
A study by Rodríguez-Escrich et al. (2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral primary and secondary amines. This compound reacts with various amines through a regioselective ring-opening, allowing for the straightforward identification and quantification of diastereomeric products using NMR and HPLC techniques. This methodology could be relevant for the separation and analysis of chiral compounds similar to (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine, providing a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Fluorophore Attachment for Signaling Modulation
Bag and Bharadwaj (2004) developed a method to enhance the signaling capabilities of a cryptand by attaching an electron-withdrawing fluorophore. This integrated fluorophore-receptor configuration modulates fluorescence signaling based on metal ion interactions, providing a potential application for (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine in sensor technology, especially if similar modifications could alter its binding or signaling properties in response to specific analytes (Bag & Bharadwaj, 2004).
Materials Science and Polymer Chemistry
Sun et al. (2015) examined the reactivity of various amines with bis-benzoxazine monomers, revealing insights into the curing process and the potential for creating thermosetting resins with enhanced material properties. Such research could inform the development of novel materials or coatings using (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine as a building block, particularly in the context of creating polymers or composites with specific mechanical or thermal characteristics (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).
Environmental Sensing and Security Applications
Lu and Xia (2016) explored the multi-stimuli response of novel V-shaped molecules for potential use as security inks. Their findings on morphology-dependent fluorochromism could guide the design of security features or environmental sensors incorporating (3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine, leveraging its structural properties for applications that require reversible color changes or fluorescence modulation in response to mechanical force, pH changes, or other environmental stimuli (Lu & Xia, 2016).
特性
IUPAC Name |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-8-15-9-12(11)14-7-6-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZSLOPFIWQZGK-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)F)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-(2-phenylethyl)oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)

![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)



![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531776.png)
![3-[(Oxan-4-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531778.png)

![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)